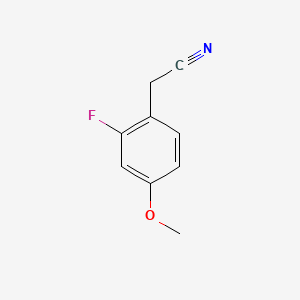

4-Methoxy-2-fluorobenzyl cyanide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2-fluoro-4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPZYRPNHFQVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649945 | |

| Record name | (2-Fluoro-4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749934-29-0 | |

| Record name | (2-Fluoro-4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-fluoro-4-methoxyphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxy 2 Fluorobenzyl Cyanide

Classical Approaches in Benzyl (B1604629) Cyanide Synthesis

The traditional routes to benzyl cyanides are well-documented and rely on fundamental organic reactions. These methods are valued for their reliability and the ready availability of starting materials. The two principal strategies are the displacement of a halide with a cyanide salt and the dehydration of a corresponding primary amide.

Nucleophilic Substitution Reactions with Halogenated Precursors

A primary and widely used method for synthesizing benzyl cyanides is the nucleophilic substitution reaction, where a benzylic halide (e.g., 4-methoxy-2-fluorobenzyl chloride or bromide) reacts with a cyanide salt. This reaction typically proceeds via an Sₙ2 mechanism, where the cyanide ion acts as the nucleophile, displacing the halide leaving group. pearson.comsciencemadness.orgchemistrystudent.com The benzylic position is particularly reactive towards Sₙ2 reactions due to the stabilization of the transition state by the adjacent aromatic ring. pearson.com

The choice of cyanide reagent is crucial for the successful conversion of a benzyl halide to a benzyl nitrile. The most common reagents are inorganic salts such as potassium cyanide (KCN) and sodium cyanide (NaCN). libretexts.orgstackexchange.com These salts provide the cyanide ion (CN⁻), which is a potent nucleophile. pearson.comchemistrystudent.com The reaction involves the attack of the cyanide ion on the electrophilic carbon of the benzyl halide, leading to the formation of a new carbon-carbon bond and the expulsion of the halide ion. pearson.com

| Cyanide Reagent | Typical Precursor | Product |

| Sodium Cyanide (NaCN) | 4-Methoxy-2-fluorobenzyl bromide | 4-Methoxy-2-fluorobenzyl cyanide |

| Potassium Cyanide (KCN) | 4-Methoxy-2-fluorobenzyl chloride | This compound |

The solvent plays a critical role in nucleophilic substitution reactions for nitrile synthesis. The choice of solvent can influence the reaction rate and prevent the formation of unwanted byproducts. chemguide.co.uk For the reaction between a benzyl halide and an alkali metal cyanide, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed because they can dissolve the ionic cyanide salt while not solvating the nucleophile as strongly as protic solvents, thus enhancing its reactivity. acs.org Ethanolic solutions are also commonly used. chemistrystudent.comlibretexts.org However, the presence of water must be carefully controlled, as it can lead to the hydrolysis of the benzyl halide to the corresponding benzyl alcohol. chemguide.co.ukstackexchange.com

To overcome solubility issues between the organic halide and the inorganic cyanide salt, phase-transfer catalysts can be utilized. stackexchange.com These catalysts, such as tetrabutylammonium salts, facilitate the transport of the cyanide anion from the aqueous or solid phase to the organic phase where the reaction occurs. stackexchange.com In some specific cyanation reactions, copper salts, like copper(I) cyanide, can be used, particularly for the cyanation of aryl halides (the Rosenmund-von Braun reaction), though their role in the cyanation of benzyl halides is less central than in direct aromatic substitution.

| Solvent/Catalyst Type | Example | Role in Synthesis |

| Polar Aprotic Solvent | Dimethylformamide (DMF) | Solubilizes cyanide salt, enhances nucleophilicity of CN⁻. |

| Polar Protic Solvent | Ethanol | Dissolves both the benzyl halide and the cyanide salt. stackexchange.com |

| Aromatic Solvent | Toluene | Used as an organic phase, often with a phase-transfer catalyst. stackexchange.com |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide | Transfers cyanide ions to the organic phase to react with the halide. stackexchange.com |

| Metal Catalyst | Copper(I) salts | Primarily used for aryl halides but can have catalytic roles in related nitrile syntheses. researchgate.net |

Dehydration of Amides

An alternative classical route to nitriles, including this compound, is the dehydration of a primary amide (R-CONH₂). libretexts.orgchemguide.co.ukrsc.org This method involves the removal of a molecule of water from the amide functional group to form the carbon-nitrogen triple bond of the nitrile. libretexts.orgmasterorganicchemistry.com This transformation is a fundamental process in organic chemistry and offers a different synthetic pathway that does not rely on a halogenated precursor. researchgate.netresearchgate.net

The necessary precursor for this dehydration reaction is the primary amide, 4-Methoxy-2-fluorophenylacetamide. This amide is typically synthesized from the corresponding carboxylic acid, 4-Methoxy-2-fluorophenylacetic acid. The conversion of a carboxylic acid to a primary amide is a standard procedure that can be achieved through several methods. One common approach involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (using reagents like thionyl chloride or oxalyl chloride), which then readily reacts with ammonia to form the primary amide. chemistrysteps.com Alternatively, direct condensation of the carboxylic acid with ammonia can be achieved using coupling agents or by heating the ammonium (B1175870) salt of the carboxylic acid. The hydrolysis of a nitrile can also produce an amide, which can sometimes be isolated as an intermediate. libretexts.orgjove.com

The crucial step in this synthetic sequence is the dehydration of the primary amide. This is accomplished by treating the amide with a strong dehydrating agent. libretexts.org A wide variety of reagents are capable of effecting this transformation, ranging from classical, harsh reagents to more modern, milder systems. rsc.orgresearchgate.netnih.gov

Historically, phosphorus pentoxide (P₂O₅ or its tetrameric form P₄O₁₀) has been a common choice, where the amide is heated with the solid reagent and the resulting nitrile is collected via distillation. libretexts.orgchemguide.co.ukmasterorganicchemistry.com Other classical reagents include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and titanium tetrachloride (TiCl₄). researchgate.net More recent developments have introduced a broader range of agents that often allow for milder reaction conditions and tolerate a wider array of functional groups. nih.govacs.orgorganic-chemistry.org These include phosphorus-based reagents like phosphorus trichloride (PCl₃) and triphenylphosphite (P(OPh)₃), as well as combinations like oxalyl chloride with a base. nih.govacs.org

| Dehydrating Agent | Chemical Formula | Typical Conditions |

| Phosphorus Pentoxide | P₂O₅ / P₄O₁₀ | Heating a solid mixture with the amide. libretexts.org |

| Thionyl Chloride | SOCl₂ | Often used with a base in an inert solvent. researchgate.net |

| Phosphorus Oxychloride | POCl₃ | Reaction with the amide, sometimes in a solvent like pyridine. researchgate.net |

| Titanium Tetrachloride | TiCl₄ | A Lewis acidic dehydrating agent. researchgate.net |

| Phosphorus Trichloride | PCl₃ | Used with a base like diethylamine under reflux. nih.govacs.org |

| Oxalyl Chloride / DMSO | (COCl)₂ / (CH₃)₂SO | Conditions related to the Swern oxidation can be adapted for dehydration. researchgate.net |

Advanced and Green Chemistry Synthetic Routes for this compound

The synthesis of aryl nitriles, including this compound, has evolved significantly, moving towards more efficient, safer, and environmentally sustainable methods. Advanced and green chemistry approaches focus on reducing hazardous waste, minimizing energy consumption, and utilizing safer reagents. These methodologies include ultrasound and microwave-assisted synthesis, transition-metal-catalyzed reactions with improved catalysts, the use of non-toxic cyanide sources, and the application of continuous flow technology.

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis, offering a green alternative to conventional methods. rsc.orgrsc.org This technique utilizes ultrasound irradiation, typically in the 20-100 kHz range, to induce acoustic cavitation, which enhances chemical reactivity. ksu.edu.sa For the synthesis of benzyl cyanides, ultrasound has been shown to significantly accelerate reaction rates, improve yields, and promote reactions under milder conditions. ksu.edu.saresearchgate.net

The benefits of sonochemistry are particularly evident in heterogeneous liquid-liquid or solid-liquid systems, such as phase-transfer catalysis, where the mechanical effects of ultrasound improve mass transfer between phases. researchgate.net Research has demonstrated that ultrasound can substantially increase the rate of C-alkylation of benzyl cyanide. researchgate.net Furthermore, ultrasound-assisted protocols have been successfully applied to the synthesis of various heterocyclic compounds and other organic molecules, often leading to shorter reaction times and higher product yields compared to traditional heating methods. ksu.edu.sanih.govnih.gov The efficiency of these systems can be influenced by parameters such as the frequency and power of the ultrasound, as well as the geometry of the reactor. researchgate.net

| Reaction Type | Substrates | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| C-Alkylation | Benzyl cyanide, 2-bromopropane | Phase Transfer Catalysis, NaOH | Increased reaction rate | researchgate.net |

| O-Alkylation | 6-Methoxy-2-methylquinolin-4-ol, Benzyl bromides | K₂CO₃, DMF, 15 min | Rapid access to products (45-84% yield) | nih.gov |

| N-Alkylation | Imidazole, 1-bromobutane | Alkaline-promoted carbons | Excellent yields | ksu.edu.sa |

| Three-component condensation | Nitrile, acenaphthylene-1,2-dione, phthalhydrazide | Et₃N, ethanol | High yields | ksu.edu.sa |

Transition metal catalysis represents a cornerstone of modern organic synthesis, providing efficient pathways for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of aryl nitriles, palladium and copper-catalyzed cyanation reactions are among the most important and widely used methods. These reactions offer significant advantages over classical methods like the Sandmeyer and Rosenmund-von Braun reactions, including milder reaction conditions, broader substrate scope, and superior functional group tolerance. nih.govrsc.org

Palladium-catalyzed cross-coupling reactions are a highly effective method for the synthesis of aryl nitriles from aryl halides and triflates. rsc.org First reported by Takagi in 1973, this methodology has undergone extensive development to overcome initial challenges such as catalyst deactivation by the cyanide anion. nih.govnih.gov Modern protocols often employ sophisticated ligands and pre-catalysts that are more resistant to poisoning, allowing for high efficiency at low catalyst loadings. nih.gov

A significant advancement in this area is the development of reactions that can be performed under mild conditions, such as at room temperature or slightly elevated temperatures (up to 40 °C), often in aqueous media. organic-chemistry.orgmit.edu These mild conditions enhance the practicality and safety of the procedure. organic-chemistry.org A variety of cyanide sources can be utilized, with zinc cyanide (Zn(CN)₂) being a common choice due to its lower toxicity compared to alkali metal cyanides. nih.gov The use of non-toxic alternatives like potassium hexacyanoferrate (K₄[Fe(CN)₆]) further improves the green profile of these reactions. nih.gov The versatility of palladium catalysis allows for the cyanation of a wide array of substrates, including electron-rich and electron-deficient (hetero)aryl halides. mit.edu

| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Substrate Scope | Reference |

|---|---|---|---|---|---|

| Palladacycle precatalyst | Zn(CN)₂ | H₂O/THF | rt - 40 | (Hetero)aryl halides and triflates | nih.govorganic-chemistry.org |

| Pd₂(dba)₃ / Ligand | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O | Not specified | (Hetero)aryl chlorides and bromides | nih.gov |

| Pd(acac)₂ / BrettPhos | Aminoacetonitrile | PhCF₃ | 150 | Nitroarenes | acs.org |

| Pd(II) catalyst / 2,2′-bipyridine | Arylboronic acids | Not specified | Mild | 2-(2-oxoindolin-3-yl)acetonitrile | acs.org |

Copper-catalyzed cyanation reactions, particularly the Rosenmund-von Braun reaction, are a classical method for preparing aryl nitriles. rsc.org Historically, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper(I) cyanide (CuCN), which complicated product purification. organic-chemistry.org However, recent advancements have transformed this method into a more practical and versatile catalytic process.

Modern copper-catalyzed protocols operate under significantly milder conditions and utilize only catalytic amounts of an inexpensive copper source, such as copper(I) iodide (CuI). organic-chemistry.orgnih.gov A key innovation is the "domino" or "in situ" halide exchange-cyanation, where a more reactive aryl iodide is generated in situ from a less expensive aryl bromide, followed by cyanation. organic-chemistry.orgnih.gov This approach is facilitated by the addition of an iodide salt, like potassium iodide (KI). The use of ligands, such as N,N'-dimethylethylenediamine, can further enhance the reaction's efficiency and scope. nih.gov These methods exhibit excellent functional group tolerance, comparable to palladium-catalyzed systems, making them a cost-effective and attractive alternative for the synthesis of aryl nitriles. nih.gov

| Catalyst System | Cyanide Source | Substrates | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| CuI / N,N'-dimethylethylenediamine | NaCN | Aryl Bromides | Toluene, 110 °C, with KI | Domino halide exchange-cyanation | organic-chemistry.orgnih.gov |

| CuI / Triphenylphosphine | Formamide (B127407) | Aryl Halides | Phosphorus oxychloride | Cyanide-free source | rsc.org |

| Copper-mediated | Ammonium bicarbonate / DMF | Aryl Halides | Not specified | Practical and safe combined cyanide source | nih.gov |

| Copper-mediated | AIBN | Aryl C-H bonds | Not specified | Direct C-H cyanation via free-radical pathway | acs.org |

The inherent toxicity of traditional cyanide sources like hydrogen cyanide (HCN) and alkali metal cyanides (NaCN, KCN) poses significant safety and environmental risks. rsc.orgacs.org This has driven the development of greener synthetic routes that either use less hazardous cyanide surrogates or circumvent the use of cyanide altogether. acs.orgresearchgate.net

One major approach involves the use of stable, less toxic inorganic cyanide complexes. Potassium hexacyanoferrate (K₄[Fe(CN)₆]), for instance, is an inexpensive and essentially non-toxic solid that can serve as an effective cyanide source in transition metal-catalyzed reactions. rsc.orgresearchgate.netresearchgate.net Another strategy is to use organic molecules as "cyanide-free" sources, where the cyano group is generated in situ. rsc.org Reagents such as p-tosylmethyl isocyanide (TosMIC), formamide, dimethylformamide (DMF), and 2,2'-azobisisobutyronitrile (AIBN) have been successfully employed as cyanide surrogates in various transformations. rsc.orgacs.orgrsc.orgrsc.org

Furthermore, innovative fields like biocatalysis and electrochemistry are providing sustainable pathways for nitrile synthesis. chemrxiv.orgnih.gov Enzymes, such as aldoxime dehydratases, can convert readily available aldoximes into nitriles in water under mild conditions, representing a highly green and safe process. nih.gov Electrochemical methods can generate the necessary cyanide nucleophile in situ from a benign solvent like acetonitrile, completely avoiding the handling of toxic cyanide reagents. chemrxiv.org

| Approach | "CN" Source / Reagent | Methodology | Advantages | Reference |

|---|---|---|---|---|

| Safer Inorganic Reagent | Potassium Hexacyanoferrate (K₄[Fe(CN)₆]) | Pd or Cu-catalyzed reactions | Non-toxic, inexpensive, stable solid | rsc.orgresearchgate.netresearchgate.net |

| Organic "CN" Surrogate | p-Tosylmethyl isocyanide (TosMIC) | van Leusen reaction | Avoids release of cyanide side products | rsc.orgrsc.org |

| Organic "CN" Surrogate | Formamide or DMF | Cu-catalyzed reactions | Inexpensive and readily available | rsc.orgnih.gov |

| Biocatalysis | Aldoximes / Hydroxylamine | Enzymatic (Aldoxime dehydratase) | Aqueous, mild conditions, highly selective | nih.gov |

| Electrochemistry | Acetonitrile | Electrochemical reduction | In situ generation of cyanide, catalyst-free | chemrxiv.org |

Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch methods. nih.govthieme-connect.de By conducting reactions in a continuously flowing stream through a reactor, precise control over parameters like temperature, pressure, and reaction time can be achieved. This enhanced control is particularly beneficial for managing highly exothermic reactions or when using hazardous reagents, as the small reactor volume minimizes the associated risks. thieme-connect.de

In the context of nitrile synthesis, flow chemistry enables the safe use of toxic cyanides and facilitates reactions that require high temperatures or pressures. rsc.org Continuous flow setups have been successfully developed for cyanide-free nitrile synthesis, such as the van Leusen reaction using TosMIC, which can be performed with residence times as short as 1.5 minutes. rsc.orgrsc.org Another innovative flow process allows for the direct conversion of carboxylic acids to nitriles using supercritical acetonitrile as both the reactant and solvent, eliminating the need for any catalysts or additives. acs.orgnih.gov The ability to "telescope" multiple reaction steps into a single, continuous sequence without intermediate isolation significantly improves process efficiency and reduces waste, making flow chemistry a highly attractive strategy for both laboratory-scale synthesis and industrial-scale production. rsc.orgnih.gov

| Reaction | Reagents | Reactor Type | Key Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| van Leusen Reaction | Ketones, TosMIC, NaOᵗBu | Not specified | 1.5 min residence time | Fast, scalable (up to 8.8 g/h), cyanide-free | rsc.orgrsc.org |

| Acid-Nitrile Exchange | Carboxylic acids, Acetonitrile | Not specified | 350 °C, 65 bar (supercritical) | Catalyst-free, simplified workup | acs.orgnih.gov |

| Grignard Addition | Weinreb amide, PhMgBr | Not specified | Elevated temperature | Safe use of corrosive reagent, high yield (97%) | nih.gov |

| Nitration | Acetamide intermediate, HNO₃/H₂SO₄ | Plate-type microreactor | Ambient temperature | Use of corrosion-resistant reactor | nih.gov |

Transition Metal-Catalyzed Cyanation Reactions

Synthesis of Related Benzyl Cyanide Analogues for Comparative Studies

The synthesis of benzyl cyanide and its derivatives is a fundamental transformation in organic chemistry, often involving the nucleophilic substitution of a benzyl halide with a cyanide salt. This reaction, known as the Kolbe nitrile synthesis, is a common and effective method. orgsyn.orgaskfilo.com Variations in the substituents on the aromatic ring can, however, necessitate modifications to this general approach or the exploration of alternative synthetic pathways.

4-Methoxybenzyl cyanide, also known as p-methoxyphenylacetonitrile, is a significant compound used as an intermediate in the production of pharmaceuticals and photoresist chemicals. ijcea.org Its synthesis is well-established and typically proceeds via the reaction of 4-methoxybenzyl chloride with a cyanide salt.

A common laboratory and industrial-scale synthesis involves the reaction of 4-methoxybenzyl chloride with sodium cyanide in an aqueous ethanol solution. The mixture is heated under reflux to facilitate the nucleophilic substitution, followed by purification steps to isolate the final product. orgsyn.org The reaction mechanism is generally considered to be an SN2 pathway, although substrates with electron-donating groups like methoxy (B1213986) can also stabilize a benzylic carbocation, potentially introducing an SN1 component.

Another method involves the dehydration of 4-methoxybenzaldoxime. In this process, the aldoxime is treated with a dehydrating agent, such as XtalFluor-E, in the presence of a base like triethylamine to yield the corresponding nitrile. patsnap.com

Table 1: Synthetic Approaches for 4-Methoxybenzyl Cyanide

| Starting Material | Reagents | Solvent | Key Conditions | Yield |

| 4-Methoxybenzyl Chloride | Sodium Cyanide (NaCN) | Aqueous Ethanol | Reflux | ~80-90% |

| 4-Methoxybenzaldoxime | XtalFluor-E, Triethylamine (Et3N) | Ethyl Acetate (EtOAc) | Room Temperature, 1h | ~98% patsnap.com |

This table is interactive. Click on the headers to sort the data.

4-Fluorobenzyl cyanide is another important analogue, recently explored for its application as a sterically-hindered solvent in lithium-ion batteries to improve interfacial kinetics. rsc.org The synthesis of 4-fluorobenzyl cyanide typically follows the classical nitrile synthesis pathway.

One documented method involves the reaction of p-fluorobenzyl chloride with potassium ferrocyanide (K4[Fe(CN)6]), a less toxic source of cyanide ions, in the presence of a cuprous iodide (CuI) catalyst. google.com The reaction is carried out in a high-boiling solvent like toluene at elevated temperatures. This approach avoids the use of highly toxic alkali metal cyanides.

Table 2: Synthesis of 4-Fluorobenzyl Cyanide

| Starting Material | Reagents | Solvent | Key Conditions | Yield |

| p-Fluorobenzyl Chloride | Potassium Ferrocyanide (K4[Fe(CN)6]), Cuprous Iodide (CuI) | Toluene | 180°C, 20h | 85% google.com |

This table is interactive. Click on the headers to sort the data.

The synthesis of other substituted benzyl cyanides provides a broader context for understanding structure-reactivity relationships. The methods employed often depend on the specific nature and position of the substituents.

4-Chlorobenzyl Cyanide: The synthesis of 4-chlorobenzyl cyanide is analogous to its fluoro- and methoxy-substituted counterparts. A common method is the reaction of 4-chlorobenzyl chloride with sodium cyanide. askfilo.com Phase-transfer catalysts, such as tetra-n-butylammonium chloride, can be employed to facilitate the reaction between the aqueous cyanide solution and the organic benzyl chloride phase, often leading to high conversion and selectivity. google.com In one procedure, heating 4-chlorobenzyl chloride with sodium cyanide and a phase-transfer catalyst at 70-85°C results in near-complete conversion to the desired product. google.com

3,4-Dimethoxybenzyl Cyanide: This derivative can be synthesized from eugenol, a natural product, through a multi-step process. ijcea.orgresearchgate.net The synthesis involves methylation, isomerization, oxidation to 3,4-dimethoxybenzaldehyde, reduction to the corresponding alcohol, chlorination with thionyl chloride (SOCl2), and finally, reaction with sodium cyanide to yield 3,4-dimethoxybenzyl cyanide with a high purity of 99.24% and a yield of 89.5%. ijcea.orgresearchgate.net An alternative route avoids the use of cyanide salts by starting with 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate, which undergoes decarboxylation, oximation, and finally dehydration to give the nitrile. patsnap.comgoogle.comwipo.int

2,4-Dichlorobenzyl Cyanide: The synthesis of this di-halogenated analogue can be achieved from 2,4-dichlorotoluene. The starting material is first chlorinated to form 2,4-dichlorobenzyl chloride, which is then converted to the cyanide. patsnap.com The initial chlorination step often requires heating and the use of catalysts like azodiisobutyronitrile under illumination. patsnap.com

Table 3: Synthesis of Other Substituted Benzyl Cyanides

| Compound | Starting Material | Reagents | Key Conditions | Yield |

| 4-Chlorobenzyl Cyanide | 4-Chlorobenzyl Chloride | Sodium Cyanide (NaCN), Tetra-n-butylammonium chloride | 70-85°C | >95% Conversion google.com |

| 3,4-Dimethoxybenzyl Cyanide | 3,4-Dimethoxybenzyl Alcohol | Thionyl Chloride (SOCl2), then Sodium Cyanide (NaCN) | N/A | 89.5% ijcea.orgresearchgate.net |

| 3,4-Dimethoxybenzyl Cyanide | 3,4-Dimethoxyphenylacetaldoxime | KOH, Tetrabutylammonium bromide (TBAB) | Reflux | 85.24% patsnap.com |

This table is interactive. Click on the headers to sort the data.

Reaction Chemistry and Mechanistic Investigations of 4 Methoxy 2 Fluorobenzyl Cyanide

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group (C≡N) is a site of significant chemical reactivity. It is polarized, with the carbon atom being electrophilic and the nitrogen atom being weakly basic. This polarity allows the nitrile to participate in a variety of addition and hydrolysis reactions.

The hydrolysis of nitriles is a fundamental transformation that converts them into carboxamides and, upon further reaction, carboxylic acids. ebsco.com This process can be catalyzed by either acid or base.

Under acidic conditions, the nitrogen atom of the nitrile is protonated, which significantly increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. Subsequent deprotonation and tautomerization yield a primary amide. If the reaction is allowed to proceed, the amide itself can be hydrolyzed under the acidic conditions to furnish the corresponding carboxylic acid and an ammonium (B1175870) ion.

In a basic medium, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an amide. Similar to the acid-catalyzed process, heating the reaction mixture can lead to further hydrolysis of the amide to a carboxylate salt, which upon acidic workup yields the carboxylic acid.

For 4-methoxy-2-fluorobenzyl cyanide, these reactions would lead to the formation of 4-methoxy-2-fluorophenylacetamide and subsequently 4-methoxy-2-fluorophenylacetic acid.

Table 1: Products of this compound Hydrolysis

| Starting Material | Intermediate Product | Final Product |

| This compound | 4-Methoxy-2-fluorophenylacetamide | 4-Methoxy-2-fluorophenylacetic acid |

The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using powerful reducing agents. chemguide.co.uklibretexts.org This is a synthetically valuable reaction as it provides a route to amines from alkyl halides or other precursors via a two-step process (cyanation followed by reduction).

A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. Two successive additions of hydride occur, leading to a metal-complexed intermediate which, upon hydrolysis (aqueous workup), liberates the primary amine. libretexts.org

Another established method for nitrile reduction is catalytic hydrogenation. chemguide.co.uk This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Commonly used catalysts include palladium (Pd), platinum (Pt), or nickel (Ni). chemguide.co.uk The conditions of temperature and pressure can be adjusted depending on the specific substrate and catalyst used.

Applying these methods to this compound would yield 2-(4-methoxy-2-fluorophenyl)ethan-1-amine.

Table 2: Reagents for the Reduction of Nitriles to Primary Amines

| Reagent/Method | Description |

| Lithium Aluminum Hydride (LiAlH₄) | A powerful hydride reducing agent, typically used in ethereal solvents, followed by an aqueous workup. libretexts.org |

| Catalytic Hydrogenation (H₂/Catalyst) | Involves hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni) at elevated temperature and pressure. chemguide.co.uk |

| Ammonia Borane (NH₃BH₃) | A stable reagent that can reduce a wide range of nitriles to primary amines under thermal conditions. organic-chemistry.org |

| Samarium(II) Iodide (SmI₂) | A single-electron transfer reagent that can reduce nitriles to primary amines under mild conditions. organic-chemistry.org |

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that readily add to nitriles. The initial addition forms an imine magnesium salt. This intermediate is stable until an aqueous workup is performed. Hydrolysis of the imine salt does not yield an amine, but rather a ketone. libretexts.org This reaction pathway provides a valuable method for synthesizing ketones where one of the alkyl/aryl groups is derived from the nitrile and the other from the Grignard reagent.

For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would, after hydrolysis, produce 1-(4-methoxy-2-fluorophenyl)propan-2-one.

Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by its three substituents: the methoxy (B1213986) group (-OCH₃), the fluorine atom (-F), and the cyanomethyl group (-CH₂CN). Their electronic effects (both inductive and resonance) determine the ring's susceptibility to electrophilic and nucleophilic attack and the regiochemical outcome of such reactions.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The rate and position of this substitution are governed by the existing substituents.

Methoxy Group (-OCH₃): Located at position 4, the methoxy group is a powerful activating group and an ortho, para-director. Its oxygen atom can donate electron density to the ring via resonance, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. msu.edu This effect strongly outweighs its inductive electron withdrawal.

Fluorine Atom (-F): Located at position 2, fluorine is a deactivating group but an ortho, para-director. Its high electronegativity makes it strongly electron-withdrawing by induction, which deactivates the ring towards attack. However, like other halogens, it can donate a lone pair of electrons through resonance, which directs incoming electrophiles to the ortho and para positions. uci.edu

Cyanomethyl Group (-CH₂CN): Located at position 1, this group is deactivating due to the electron-withdrawing nature of the nitrile. Its influence is primarily inductive and weakens with distance.

The combined influence of these groups dictates the substitution pattern. The powerful activating and directing effect of the methoxy group at C4 will dominate. It strongly activates its ortho positions, which are C3 and C5. The fluorine atom at C2 also directs incoming electrophiles to its ortho position (C3) and para position (C5). Therefore, the effects of both the methoxy and fluoro groups are concerted, strongly favoring electrophilic substitution at positions 3 and 5. The deactivating nature of the fluorine and cyanomethyl groups means that forcing conditions may be required compared to a more activated ring like anisole.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -OCH₃ | 4 | +R >> -I | Strongly Activating | ortho, para (to C4) |

| -F | 2 | -I > +R | Deactivating | ortho, para (to C2) |

| -CH₂CN | 1 | -I | Deactivating | meta (to C1) |

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the fluorine atom is an excellent leaving group for SNAr reactions. rsc.org The outcome of an SNAr reaction is determined by the electronic influence of the other substituents:

Fluorine (-F) as Leaving Group: The reaction would involve a nucleophile attacking the carbon atom at position 2, leading to the displacement of the fluoride (B91410) ion.

Influence of the Cyanomethyl Group (-CH₂CN): Being an electron-withdrawing group, it helps to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction, thereby activating the ring for nucleophilic attack. nih.gov This stabilization is most effective when the withdrawing group is ortho or para to the site of attack. Here, the cyanomethyl group is ortho to the fluorine atom, which is favorable.

Influence of the Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy group generally deactivates the ring toward nucleophilic substitution. Its resonance effect increases the electron density on the ring, which repels the incoming nucleophile.

Therefore, the reactivity of this compound in SNAr reactions is a balance between the activating effect of the ortho-cyanomethyl group and the deactivating effect of the para-methoxy group. Research has shown that nucleophilic aromatic substitution of aryl fluorides with anions of secondary nitriles can be an effective method for forming C-C bonds. orgsyn.org Such reactions often require a strong base to generate the nucleophile. The concerted (cSNAr) mechanism, which does not necessarily require strong activation by electron-withdrawing groups, has also gained recognition and could be a potential pathway for this substrate. nih.govacs.org

Ortho-Lithiation and Directed ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). unblog.frwikipedia.org In this compound, both the methoxy and the fluorine substituents can act as DMGs. These groups interact with strong bases, typically organolithium reagents like n-butyllithium (n-BuLi), to direct deprotonation to a nearby ortho position. wikipedia.orgorganic-chemistry.org

The methoxy group (-OMe) is generally considered a moderately strong DMG, while the fluorine atom (-F) is a moderate director. organic-chemistry.org The cyanomethyl group (-CH₂CN) itself is not a classical DMG for aromatic ring lithiation; instead, its benzylic protons are the most acidic site in the molecule. However, the electronic influence of the aromatic substituents determines the site of metalation on the ring.

In this compound, there are two possible sites for ortho-lithiation: the C3 position (ortho to the fluorine) and the C5 position (ortho to the methoxy group). The regiochemical outcome of the reaction depends on the reaction conditions and the relative directing ability of the two groups. Generally, the directing power of a methoxy group is stronger than that of a fluorine atom. Therefore, lithiation is expected to occur preferentially at the C5 position.

The general mechanism involves the coordination of the lithium atom of the organolithium reagent to the heteroatom of the DMG (the oxygen of the methoxy group or the fluorine atom). wikipedia.org This coordination increases the kinetic acidity of the protons at the ortho position, facilitating their abstraction by the alkyl anion of the organolithium reagent to form a stable aryllithium intermediate. unblog.frwikipedia.org This intermediate can then be trapped by various electrophiles to introduce a new substituent at the C5 position. A competing reaction, especially with fluorine substituents, can be the formation of a benzyne (B1209423) intermediate, although this is often mitigated at low temperatures. researchgate.net

Table 1: Predicted Regioselectivity in Directed ortho-Metalation of this compound

| Directing Group | Ortho Position | Expected Product after Electrophilic Quench (E+) | Predicted Major/Minor Product |

| 4-Methoxy | C5 | 5-E-4-Methoxy-2-fluorobenzyl cyanide | Major |

| 2-Fluoro | C3 | 3-E-4-Methoxy-2-fluorobenzyl cyanide | Minor |

Reactivity at the Benzylic Methylene (B1212753) Position

The methylene (-CH₂-) group of this compound is activated by the adjacent electron-withdrawing cyanide (-CN) group, making the benzylic protons acidic and susceptible to abstraction by a base. This reactivity allows for a variety of C-C bond-forming reactions and functional group transformations at this position.

The acidic nature of the benzylic protons allows for the deprotonation of this compound by a suitable base (e.g., sodium hydride, potassium tert-butoxide) to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, in an α-alkylation reaction. researchgate.net The introduction of a single alkyl group yields a mono-alkylated product. If a second benzylic proton is present and a molar excess of the base and alkylating agent are used, a subsequent deprotonation and alkylation can lead to the formation of a di-alkylated product. The choice of base and solvent is crucial to control the extent of alkylation.

Table 2: Representative Conditions for Alpha-Alkylation of Substituted Benzyl (B1604629) Cyanides

| Reagents | Base | Solvent | Electrophile (R-X) | Product Type | Typical Yield (%) |

| 1. Base, 2. R-X | NaH | THF/DMF | CH₃I | Mono-alkylated | 85-95 |

| 1. Base, 2. R-X | K₂CO₃ | Acetonitrile | C₂H₅Br | Mono-alkylated | 80-90 |

| 1. Base (2 eq.), 2. R-X (2 eq.) | KOtBu | t-BuOH | CH₃I | Di-alkylated | 70-85 |

Note: Yields are representative for generic benzyl cyanide alkylations and may vary for the specific substrate.

The active methylene group of this compound can participate in condensation reactions with suitable carbonyl compounds or their equivalents. A notable example is the condensation with aromatic nitro compounds, such as nitrobenzene, in the presence of a strong base. researchgate.net This reaction proceeds via the formation of a benzylic carbanion, which attacks the nitro group. A subsequent rearrangement and elimination cascade leads to the formation of a quinone oxime derivative. In this specific case, the product would be 4-((4-methoxy-2-fluorophenyl)cyanomethylene)cyclohexa-2,5-dien-1-one oxime. researchgate.net

The benzylic position of this compound can be oxidized to a carbonyl group. libretexts.org The outcome of the oxidation depends on the strength and nature of the oxidizing agent. Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), typically oxidize the benzylic carbon completely to a carboxylic acid, cleaving the C-C bond of the cyanomethyl group and yielding 4-methoxy-2-fluorobenzoic acid. libretexts.org Milder or more selective oxidation methods, potentially employing catalytic systems, could lead to the formation of the corresponding ketone, 4-methoxy-2-fluorobenzoyl cyanide, although this transformation is less common. The stability of the benzylic radical intermediate is a key factor in these reactions. libretexts.org

Table 3: Potential Products from Benzylic Oxidation

| Oxidizing Agent | Reaction Conditions | Expected Product |

| KMnO₄, NaOH, H₂O | Heat, then acid workup | 4-Methoxy-2-fluorobenzoic acid |

| H₂CrO₄, H₂SO₄, H₂O | Heat | 4-Methoxy-2-fluorobenzoic acid |

| Milder Catalytic Systems (e.g., Cu-based) | O₂, specific conditions | 4-Methoxy-2-fluorobenzoyl cyanide (potential) |

Mechanistic Pathways of Key Transformations Involving this compound

The key transformations of this compound are governed by distinct mechanistic pathways rooted in the electronic properties of the molecule.

Directed ortho-Metalation: The mechanism is initiated by a complex-induced proximity effect (CIPE), where the Lewis acidic lithium of the organolithium reagent coordinates to the Lewis basic oxygen of the methoxy group. wikipedia.org This pre-complexation brings the alkyl base into close proximity to the C5 proton, facilitating its abstraction and leading to a thermodynamically stable 5-lithio species. This pathway's regioselectivity is a result of the superior directing ability of the methoxy group over the fluoro group.

Alpha-Alkylation: This reaction follows a classic Sₙ2 mechanism. The first step is a fast acid-base reaction where a base removes an acidic α-proton to generate a resonance-stabilized benzylic carbanion. The negative charge is delocalized between the benzylic carbon and the nitrogen atom of the nitrile group. In the second step, this nucleophilic carbanion attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming a new C-C bond.

Condensation with Nitrobenzene: This transformation proceeds through a multi-step pathway initiated by the formation of the benzylic carbanion. This nucleophile adds to the electron-deficient nitrogen atom of the nitro group. The resulting adduct undergoes a series of proton transfers and rearrangements, ultimately leading to the elimination of water and the formation of the conjugated quinone oxime system.

Benzylic Oxidation: With strong oxidants like KMnO₄, the reaction is believed to proceed through a radical mechanism. nih.gov The reaction is initiated by the abstraction of a benzylic hydrogen atom to form a resonance-stabilized benzylic radical. libretexts.org This radical is then rapidly oxidized further. The harsh conditions lead to the cleavage of the benzylic carbon from the cyanide group and complete oxidation to the carboxylic acid level. Milder, photo-oxidative methods may also involve radical intermediates or photoinduced electron transfer processes. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. For 4-Methoxy-2-fluorobenzyl cyanide, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide a complete picture of its structure.

¹H NMR Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum is used to identify the number and environment of hydrogen atoms in the molecule. The expected signals for this compound would appear in distinct regions, with their splitting patterns (multiplicity) revealing adjacent proton and fluorine nuclei.

Aromatic Protons: The three protons on the benzene (B151609) ring would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton at position 3 (H-3) would likely appear as a doublet of doublets, coupled to H-5 and the fluorine at C-2. The proton at position 5 (H-5) would also be a doublet of doublets, coupled to H-3 and H-6. The proton at position 6 (H-6) would be influenced by coupling to H-5 and a longer-range coupling to the fluorine atom.

Methylene (B1212753) Protons (-CH₂CN): These two protons would appear as a singlet, or potentially a narrow doublet due to a four-bond coupling with the fluorine atom (⁴JHF). This signal would be expected in the range of 3.7-3.8 ppm.

Methoxy (B1213986) Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and would present as a sharp singlet, typically around 3.8 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| Ar-H (H-3, H-5, H-6) | ~6.8 - 7.4 | Multiplets (m) | J-values dependent on H-H and H-F interactions |

| -CH₂CN | ~3.75 | Singlet (s) or Doublet (d) | ⁴JHF ≈ 1-2 Hz (if coupled) |

| -OCH₃ | ~3.80 | Singlet (s) | N/A |

¹³C NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the electronegative fluorine atom significantly influences the chemical shifts of the nearby carbon atoms, and carbon-fluorine coupling (JCF) is a key diagnostic feature.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine (C-2) would show a large one-bond coupling constant (¹JCF) and would be significantly shifted. The adjacent carbons (C-1 and C-3) would exhibit smaller two-bond couplings (²JCF), and so on.

Methylene Carbon (-CH₂CN): This carbon signal would appear in the aliphatic region.

Nitrile Carbon (-CN): The carbon of the cyanide group typically appears around 117-118 ppm.

Methoxy Carbon (-OCH₃): This signal is expected around 55-56 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (JCF) |

|---|---|---|

| C-2 (C-F) | ~160-164 | Large ¹JCF |

| C-4 (C-OCH₃) | ~158-160 | Small ³JCF |

| C-6 | ~128-130 | Small ³JCF |

| -CN | ~117-118 | Possible small JCF |

| C-1 (C-CH₂CN) | ~115-117 | ²JCF |

| C-3, C-5 | ~112-115 | ²JCF, ⁴JCF |

| -OCH₃ | ~55-56 | Possible small JCF |

| -CH₂CN | ~16-18 | ²JCF |

¹⁹F NMR Characterization

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. huji.ac.il Since natural fluorine consists entirely of the ¹⁹F isotope, which has a spin of 1/2, it is readily detected. wikipedia.org For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. wikipedia.orgmichael-hunger.de This signal would be split into a multiplet due to coupling with the aromatic protons, primarily H-3 and H-6. The wide chemical shift range of ¹⁹F NMR ensures that this signal is typically well-resolved from other potential fluorinated impurities. huji.ac.ilmdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, COSY would definitively establish the connectivity of the aromatic protons (H-3, H-5, H-6). researchgate.nethuji.ac.il

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). sdsu.edu It would be used to unambiguously assign the signals for the methoxy group, the methylene group, and each of the protonated aromatic carbons. youtube.comhuji.ac.il

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds, which is vital for connecting the different fragments of the molecule. sdsu.edu Key HMBC correlations would include:

From the methylene protons (-CH₂) to the aromatic carbons C-1, C-2, and C-6, as well as to the nitrile carbon (-CN).

From the methoxy protons (-OCH₃) to the aromatic carbon C-4.

From the aromatic protons to their neighboring carbons, confirming the substitution pattern on the ring. researchgate.nethuji.ac.il

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The molecular formula for this compound is C₉H₈FNO. Its theoretical monoisotopic mass would be calculated based on the most abundant isotopes of each element. In the mass spectrum, the molecular ion peak [M]⁺ would be observed at this mass. Common fragmentation pathways would likely involve the loss of the cyanide radical (•CN) or the formation of a stable fluorotropylium or related benzylic cation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, typically to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₉H₈FNO), HRMS would be used to confirm that the measured exact mass corresponds to the calculated theoretical mass, thereby validating the molecular formula and distinguishing it from other potential compounds with the same nominal mass.

Fragmentation Pathways and Isotopic Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds like this compound through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

The fragmentation of this compound is dictated by the relative stability of the resulting carbocations and neutral losses. Key fragmentation pathways likely include:

Benzylic Cleavage: The bond between the methylene group (-CH₂-) and the nitrile group (-CN) can break, leading to the loss of a cyanide radical.

Tropylium (B1234903) Ion Formation: A common fragmentation pathway for benzyl (B1604629) compounds is the rearrangement to a stable tropylium or substituted tropylium cation. For this molecule, the formation of a methoxy-fluoro-tropylium ion is highly probable.

Loss of Methoxy Group: The methoxy group can be lost as a methyl radical (·CH₃) followed by carbon monoxide (CO), or as a methoxy radical (·OCH₃).

Loss of Neutral Molecules: Elimination of small, stable neutral molecules such as hydrogen cyanide (HCN) can also occur.

The isotopic pattern in the mass spectrum of this compound is relatively simple. Fluorine is a monoisotopic element, meaning it consists of only one stable isotope (¹⁹F). nih.govorgchemboulder.com Therefore, it does not contribute to M+2 peaks as elements like chlorine or bromine do. nih.govresearchgate.netlibretexts.org The most significant isotopic peak after the molecular ion (M⁺) will be the M+1 peak, which arises primarily from the natural abundance of ¹³C (approximately 1.11%). orgchemboulder.comlibretexts.org Given the nine carbon atoms in the molecule, the intensity of the M+1 peak is expected to be roughly 9.9% of the M⁺ peak intensity.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Notes |

| 165 | [M]⁺˙ | [C₉H₈FNO]⁺˙ | Molecular Ion |

| 134 | [M - OCH₃]⁺ | [C₈H₅FN]⁺ | Loss of a methoxy radical |

| 109 | [C₇H₅F]⁺ | [C₇H₅F]⁺ | Putative fluorotropylium ion after loss of HCN and CH₂ |

| 108 | [M - CH₂CN - F]⁺ | [C₇H₅O]⁺ | Loss of fluorine from the benzylic fragment |

Note: This table is based on predicted fragmentation patterns and may vary from experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. compoundchem.com The IR spectrum of this compound is expected to show characteristic absorption bands for its nitrile, ether, and substituted aromatic functionalities.

The key diagnostic absorptions include:

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the region of 2240-2260 cm⁻¹ for the aromatic nitrile group. libretexts.org

Aromatic C-H Stretch: Weak to medium bands typically appear above 3000 cm⁻¹, characteristic of C-H bonds on the benzene ring. libretexts.orglibretexts.org

Aliphatic C-H Stretch: Stronger bands from the methylene (-CH₂-) group will be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. libretexts.org

Aromatic C=C Stretch: Several bands of variable intensity are expected in the 1450-1610 cm⁻¹ region, corresponding to the vibrations of the carbon-carbon bonds within the benzene ring. openstax.org

C-O-C (Ether) Stretch: Aryl alkyl ethers typically show two characteristic stretching bands: a strong, asymmetric stretch around 1230-1270 cm⁻¹ and a medium intensity symmetric stretch around 1020-1075 cm⁻¹.

C-F Stretch: A strong absorption band for the C-F bond is expected in the 1000-1400 cm⁻¹ region.

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic bands in the fingerprint region (below 900 cm⁻¹). openstax.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretch | 2240 - 2260 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (-CH₂-) | Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C | Stretch | 1450 - 1610 | Variable |

| Aryl Ether (C-O) | Asymmetric Stretch | 1230 - 1270 | Strong |

| Aryl Ether (C-O) | Symmetric Stretch | 1020 - 1075 | Medium |

| Aryl Fluoride (B91410) (C-F) | Stretch | 1000 - 1400 | Strong |

X-ray Crystallography for Solid-State Structure Determination (where available for related compounds)

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms and molecules in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. As of this writing, the specific crystal structure of this compound is not publicly available in crystallographic databases.

However, analysis of the crystal structures of related compounds can provide valuable insights into the likely solid-state conformation and packing of the target molecule. The parent compound, phenylacetonitrile (B145931) (benzyl cyanide), has been studied by X-ray diffraction. nih.gov Its structure reveals key details about the geometry of the benzyl cyanide framework. Furthermore, the crystal structures of other substituted benzyl cyanides and cyanohydrazides offer a basis for understanding how substituents influence molecular packing and intermolecular forces, such as hydrogen bonding and π-π stacking. mdpi.com

Table 3: Crystallographic Data for a Related Compound (Phenylacetonitrile)

| Parameter | Value |

| Compound Name | Phenylacetonitrile (Benzyl Cyanide) |

| Chemical Formula | C₈H₇N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.93 |

| b (Å) | 5.86 |

| c (Å) | 16.03 |

| β (°) | 110.8 |

| Volume (ų) | 1222 |

| Z (molecules/unit cell) | 8 |

Data sourced from publicly available crystallographic information for phenylacetonitrile and is intended for comparative purposes.

Computational Chemistry and Molecular Modeling of 4 Methoxy 2 Fluorobenzyl Cyanide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry.

Geometry Optimization and Electronic Structure Analysis

The first step in a typical DFT study is the geometry optimization of the molecule. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For 4-Methoxy-2-fluorobenzyl cyanide, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformation.

The electronic structure analysis provides information about the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. Key parameters derived from this analysis include molecular orbital energies and the distribution of electron density.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Based on DFT Calculations)

| Parameter | Value |

| C-F Bond Length | ~1.35 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-C (ring) Bond Lengths | ~1.39 - 1.41 Å |

| C-C (benzyl) Bond Length | ~1.51 Å |

| C≡N Bond Length | ~1.15 Å |

| C-C-N Bond Angle | ~178° |

| F-C-C-C (ring) Dihedral Angle | ~0° |

| C-O-C-H (methoxy) Dihedral Angle | ~0° or 180° |

Note: This table presents hypothetical data based on typical values from DFT calculations on similar aromatic compounds, as specific literature for this compound is not available.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and polarizable. nih.gov

For this compound, the HOMO would likely be localized on the electron-rich methoxy-substituted benzene (B151609) ring, indicating that this region is susceptible to electrophilic attack. The LUMO, conversely, might be distributed over the cyanomethyl group and the aromatic ring, highlighting potential sites for nucleophilic attack. DFT calculations for a related pyridazinone derivative showed the HOMO and LUMO to be localized across the substituted ring system. materialsciencejournal.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are hypothetical values based on typical DFT results for substituted aromatic compounds. The actual values would need to be determined through specific calculations.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, performed computationally using DFT, can predict the infrared (IR) and Raman spectra of a molecule. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds.

By comparing the calculated vibrational spectrum with experimental data, one can confirm the molecular structure and assign the observed spectral bands to specific functional groups. For this compound, key vibrational modes would include the C-H stretching of the aromatic ring and the methoxy (B1213986) group, the C-F stretching, the C-O stretching of the ether linkage, and the characteristic C≡N stretching of the nitrile group. A study on a compound with a nitrile group reported a strong peak around 2202 cm⁻¹ for the C≡N stretch. materialsciencejournal.org

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methoxy C-H | Stretching | 2950 - 2850 |

| Nitrile C≡N | Stretching | ~2250 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-F | Stretching | ~1250 |

| C-O (ether) | Stretching | ~1250 |

Note: These are approximate frequency ranges based on known spectroscopic data for similar functional groups.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, solvent effects, and interactions at interfaces.

Solvent Effects and Solvation Structures

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can model the interactions between this compound and various solvent molecules, such as water or organic solvents. These simulations can predict the solvation free energy, which indicates the molecule's solubility, and provide a detailed picture of the solvation shell structure.

For a molecule like this compound, the polar methoxy and nitrile groups would be expected to form hydrogen bonds or strong dipole-dipole interactions with polar solvents. The fluorinated aromatic ring, while largely hydrophobic, would also exhibit specific interactions.

Interfacial Behavior and Adsorption Energies

MD simulations are also well-suited to study the behavior of molecules at interfaces, such as the interface between a liquid and a solid surface. This is particularly relevant in fields like materials science and catalysis. For instance, a study on 4-fluorobenzyl cyanide highlighted its role in modifying interfacial kinetics in batteries. nih.gov

Simulations could be used to calculate the adsorption energy of this compound on various surfaces, providing insight into its potential applications in surface modification or as a component in electronic devices. The orientation and conformation of the molecule at the interface would also be revealed.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to a specific biological target or reaction)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.gov For this compound, while specific QSAR studies targeting this exact molecule are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict its potential biological activities based on its structural features.

QSAR models are built upon molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. nih.gov These can include electronic, steric, and hydrophobic properties. For this compound, key descriptors would likely involve:

Electronic Descriptors: The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom and cyanide group significantly influences the electron distribution in the benzene ring. Descriptors such as dipole moment and partial atomic charges would be critical.

Steric Descriptors: The substitution pattern on the benzene ring, particularly the ortho-fluorine atom, creates specific steric hindrances that can be quantified by descriptors like molecular volume and surface area.

Hydrophobic Descriptors: The logP (partition coefficient) is a crucial descriptor for predicting a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

While a dedicated QSAR model for this compound is not available, studies on related classes of compounds, such as substituted benzyl (B1604629) cyanides and fluorinated aromatic compounds, can provide valuable insights. For instance, QSAR studies on benzofuranene cyanide derivatives have been conducted to predict their inhibitory activity against bacterial targets. researchgate.netnih.gov Similarly, QSAR analyses of fluorovinyloxyacetamides have been used to correlate their structure with herbicidal activity, highlighting the importance of descriptors like dipole moment and logP. researchgate.netresearchgate.net

A hypothetical QSAR study on a series of analogs of this compound would involve synthesizing a library of related compounds with variations in the substitution pattern and functional groups. The biological activity of these compounds against a specific target would be experimentally determined. Subsequently, a range of molecular descriptors would be calculated for each compound, and statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to build a predictive QSAR model. nih.gov

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound and its Analogs

| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment (z-axis) | Affects interactions with polar residues in a biological target. researchgate.netresearchgate.net |

| Partial Atomic Charges | Determines electrostatic interaction points with a receptor. | |

| Hammett Constants (σ) | Quantifies the electron-donating/withdrawing effect of substituents. | |

| Steric | Molecular Volume | Influences the fit of the molecule within a binding pocket. |

| Radius of Gyration | Provides information about the molecule's size and shape. researchgate.netresearchgate.net | |

| Hydrophobic | LogP | Impacts membrane permeability and distribution in the body. researchgate.netresearchgate.net |

| Topological | Connectivity Indices | Describe the branching and connectivity of the molecular structure. |

It is important to note that the predictive power of any QSAR model is dependent on the quality and diversity of the training data and rigorous validation procedures. nih.gov

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the prediction of reaction pathways and the characterization of transition states. nih.govrsc.org For this compound, these methods can be used to understand its reactivity in various chemical transformations.

One area of interest is the reactivity of the benzylic protons. The presence of the electron-withdrawing cyanide group acidifies these protons, making them susceptible to deprotonation by a base. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the pKa of these protons and to model the deprotonation reaction, including the structure and stability of the resulting carbanion.

Another important aspect is the reactivity of the cyano group itself. It can undergo hydrolysis to a carboxylic acid or reduction to an amine. encyclopedia.pub Computational modeling can be used to explore the mechanisms of these transformations, including the identification of intermediates and transition states. For example, the acid- or base-catalyzed hydrolysis of the nitrile would proceed through a series of steps involving protonation/deprotonation and nucleophilic attack by water. The energy profile for this entire pathway can be mapped out computationally.

Furthermore, reactions involving the aromatic ring, such as electrophilic aromatic substitution, can be modeled. The directing effects of the methoxy and fluoro substituents can be rationalized through the calculation of electrostatic potential maps and the energies of the sigma complexes (Wheland intermediates) for ortho, meta, and para attack. The methoxy group is a strong activating and ortho-, para-directing group, while the fluorine atom is a deactivating but ortho-, para-directing group. Computational studies can predict the most likely position for electrophilic attack.

Computational studies on related reactions, such as the cyanomethylation of various substrates, have provided detailed mechanistic insights, including the role of radical intermediates and the energetics of different reaction pathways. nih.govencyclopedia.pubrsc.org For instance, in metal-free cyanomethylation reactions, the formation of a cyanomethyl radical is a key step, and its subsequent addition to a substrate can be modeled to determine the activation energies and reaction intermediates. nih.govrsc.org

The prediction of transition states is a cornerstone of computational reaction chemistry. By locating the transition state structure on the potential energy surface, the activation energy (Ea) of a reaction can be calculated. This provides a quantitative measure of the reaction rate. For example, in a nucleophilic substitution reaction at the benzylic carbon, the transition state would involve the partial formation of a new bond and the partial breaking of the leaving group bond.

Table 2: Hypothetical Computationally Studied Reaction Parameters for this compound

| Reaction Type | Computational Method | Key Calculated Parameters | Predicted Outcome |

| Benzylic Deprotonation | Density Functional Theory (DFT) | pKa of benzylic protons, carbanion stability | The electron-withdrawing cyanide group facilitates deprotonation. |

| Nitrile Hydrolysis | DFT with explicit solvent model | Activation energies of intermediates and transition states | Provides a detailed energy profile for the conversion to carboxylic acid. |

| Electrophilic Aromatic Substitution | DFT, Møller-Plesset perturbation theory (MP2) | Energies of sigma complexes for attack at different positions | Predicts the regioselectivity of substitution on the aromatic ring. |

| Radical Abstraction of Benzylic Hydrogen | DFT, Coupled Cluster (CC) methods | Bond dissociation energy (BDE) of the C-H bond | Determines the ease of formation of the corresponding benzyl radical. |

Applications in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate

4-Methoxy-2-fluorobenzyl cyanide is primarily utilized as a synthetic intermediate, a foundational molecule that is converted through chemical reactions into more complex and often more valuable substances. The presence of the electron-donating methoxy (B1213986) group, the electron-withdrawing fluorine atom, and the versatile cyanide group allows for a wide range of chemical transformations.

The structural motifs present in this compound are frequently found in biologically active compounds, making it a key starting material for the synthesis of pharmaceutical intermediates.

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the core structure of numerous drugs. nih.govnih.gov Benzyl (B1604629) cyanides, such as this compound, are valuable precursors for constructing these ring systems. The nitrile group can undergo various cyclization reactions to form heterocycles like pyridines, pyrimidines, and imidazoles. nih.govgoogle.com While specific examples detailing the use of this compound in these syntheses are not extensively documented in publicly available literature, the general reactivity of the benzyl cyanide moiety is well-established for this purpose. The nitrile group can be reduced to an amine, which can then react with other functional groups to close a heterocyclic ring. Alternatively, the carbon atom adjacent to the cyano group can be involved in condensation reactions to build the heterocyclic framework.

The distinct substitution pattern of this compound makes it an attractive building block in drug discovery. The methoxy group can participate in hydrogen bonding, a crucial interaction for drug-receptor binding. nih.gov The fluorine atom, a common feature in modern pharmaceuticals, can enhance metabolic stability, improve binding affinity, and modulate the acidity of nearby functional groups. For instance, the related compound, 4-fluorobenzyl cyanide, has been studied for its role in improving interfacial kinetics in lithium-ion batteries, highlighting the impact of the fluorine substitution. rsc.org The cyanide group itself can be transformed into other important functionalities, such as carboxylic acids or amines, which are common in drug molecules. A related methoxy-substituted benzyl cyanide, 4-methoxybenzyl cyanide, is a known precursor in the synthesis of venlafaxine, an antidepressant drug. chemicalbook.com This underscores the potential of such substituted benzyl cyanides in the development of new therapeutic agents.

Information regarding the specific application of this compound as a building block for agrochemicals is not widely available in the reviewed literature. However, the synthesis of various benzyl cyanide compounds, including those with halogen and other substituents, is a known area of research in the development of new pesticides. google.comnih.gov

The use of this compound as a precursor for functional materials is an emerging area of interest. Aromatic nitriles with fluorine substituents, such as 4-fluorobenzyl cyanide, have been investigated for their potential in developing advanced materials. For example, 4-fluorobenzyl cyanide has been explored as a solvent to enhance the performance of lithium-ion batteries by modifying the Li+ solvation structure. rsc.org This suggests that the unique electronic properties conferred by the fluoro and methoxy groups in this compound could be harnessed for applications in materials science, although specific examples are not yet prevalent in the literature.

Precursor for Pharmaceutical Intermediates

Derivatization Strategies to Enhance or Modify Properties

The chemical reactivity of this compound allows for a variety of derivatization strategies to modify its properties for specific applications. The primary sites for modification are the nitrile group and the aromatic ring.

The nitrile group is particularly versatile and can be converted into several other functional groups:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to produce 4-Methoxy-2-fluorophenylacetic acid, a carboxylic acid derivative.

Reduction: The nitrile can be reduced to form 2-(4-Methoxy-2-fluorophenyl)ethan-1-amine, a primary amine.

Alkylation/Acylation: The carbon atom adjacent to the nitrile group can be deprotonated and subsequently alkylated or acylated to introduce new substituents.

The aromatic ring can also be modified, although the existing substituents will direct the position of any new groups. Further electrophilic aromatic substitution reactions are possible, with the methoxy group being an activating, ortho-para directing group, and the fluorine being a deactivating, ortho-para directing group. This allows for the introduction of additional functional groups onto the benzene (B151609) ring, further diversifying the range of accessible derivatives.

These derivatization strategies enable chemists to fine-tune the electronic and steric properties of the molecule, making it a highly adaptable intermediate for creating a wide array of complex chemical structures.

Structure-Activity Relationship (SAR) Studies via Derivatives